molecular formula C16H14Cl2N2O B2597046 1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 838899-11-9

1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2597046
CAS No.: 838899-11-9
M. Wt: 321.2
InChI Key: XSRQJQCUTJPEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is an organic compound belonging to the class of imidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a 2,6-dichlorobenzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety through a reduction reaction, where the benzimidazole derivative is treated with a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The 2,6-dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of benzimidazole carboxylic acid derivatives.

    Reduction: Formation of hydrogenated benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and as an antifungal agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential biological processes.

    Disrupting Cell Membranes: The compound can interact with cell membranes, causing structural damage and increased permeability, ultimately leading to cell death.

    Interfering with DNA Synthesis: It may interfere with DNA synthesis and replication, preventing the proliferation of microbial cells.

Comparison with Similar Compounds

1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other similar compounds, such as:

    Miconazole: An imidazole derivative with antifungal properties, used in the treatment of fungal infections.

    Clotrimazole: Another imidazole derivative with broad-spectrum antifungal activity.

    Ketoconazole: A synthetic imidazole used as an antifungal agent in both topical and systemic treatments.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol moiety, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRQJQCUTJPEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.